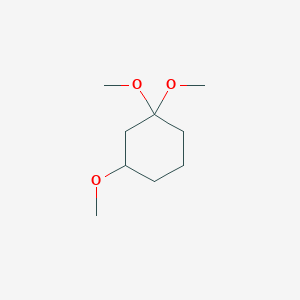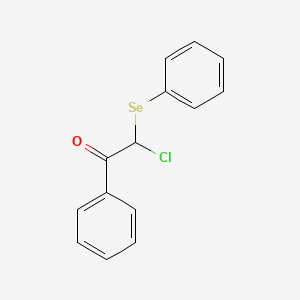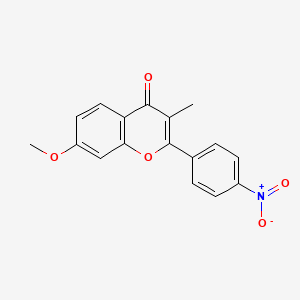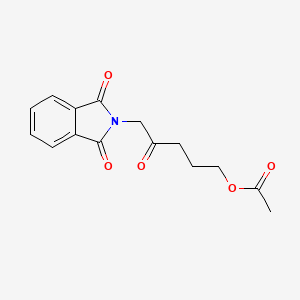![molecular formula C19H14O3 B14287204 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol CAS No. 114451-27-3](/img/no-structure.png)
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol is a complex organic compound that belongs to the class of epoxides Epoxides are characterized by an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol typically involves the epoxidation of a precursor molecule. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
化学反応の分析
Types of Reactions
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted epoxides or alcohols.
科学的研究の応用
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
類似化合物との比較
Similar Compounds
Vitamin K1 2,3-epoxide: Similar in structure but differs in its biological role and applications.
2,3-Epoxyphylloquinone: Another epoxide with distinct chemical properties and uses.
1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecenyl)-naphtho[2,3-b]oxirene-2,7-dione: Shares structural similarities but has different reactivity and applications.
Uniqueness
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
| 114451-27-3 | |
分子式 |
C19H14O3 |
分子量 |
290.3 g/mol |
IUPAC名 |
5-methyl-6-oxapentacyclo[9.8.0.02,8.05,7.012,17]nonadeca-1(11),2,7,9,12,14,16,18-octaene-3,4-diol |
InChI |
InChI=1S/C19H14O3/c1-19-17(21)16(20)15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)18(19)22-19/h2-9,17,20-21H,1H3 |
InChIキー |
FVINIWPYKMDGNU-UHFFFAOYSA-N |
正規SMILES |
CC12C(C(=C3C4=C(C=CC3=C1O2)C5=CC=CC=C5C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










